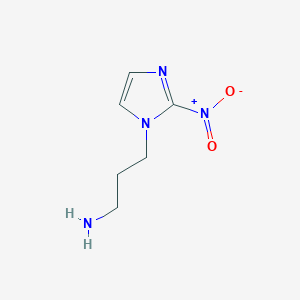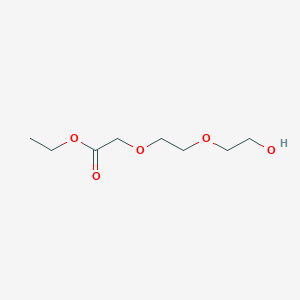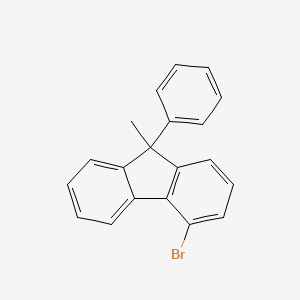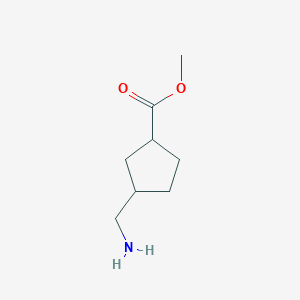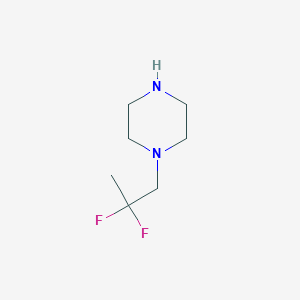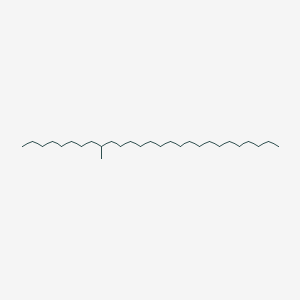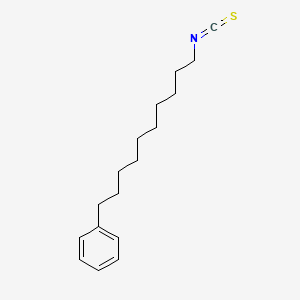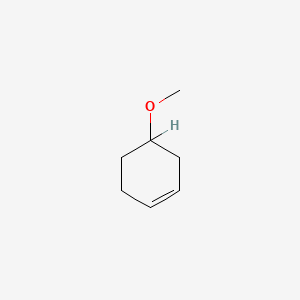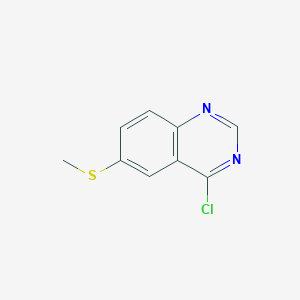
4-chloro-6-(methylsulfanyl)quinazoline
描述
4-chloro-6-(methylsulfanyl)quinazoline is a chemical compound with the molecular formula C9H7ClN2S and a molecular weight of 210.68 g/mol . It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
作用机制
Target of Action
4-Chloro-6-(methylthio)quinazoline is a quinazoline derivative, which has been found to have significant biological activities . The primary target of this compound is the RNA-dependent RNA polymerase (RdRp) of the Bovine Viral Diarrhea Virus (BVDV) . The RdRp structure comprises the fingers, palm, and thumb domains. The compound interacts with residues R295, Y289, and V306 in the fingers domain, and Y674 and E675 in the thumb domain .
Mode of Action
The compound interacts with its targets, leading to changes in the viral replication process. It binds to a pocket located in the fingers and thumb domains in BVDV RdRp . This interaction with R295 in the fingertip domain of the polymerase provides a possible explanation for its mode of action .
Biochemical Pathways
The biochemical pathways affected by 4-Chloro-6-(methylthio)quinazoline are primarily related to the replication of the BVDV. By interacting with the RdRp, the compound inhibits the replication of the viral genome . This leads to downstream effects such as the reduction of viral load and the inhibition of virus replication .
Result of Action
The result of the action of 4-Chloro-6-(methylthio)quinazoline is the inhibition of BVDV replication. By interacting with the RdRp, it prevents the replication of the viral genome, thereby reducing the viral load . This leads to a decrease in the severity of the infection and aids in the recovery of the infected organism.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-6-(methylsulfanyl)quinazoline typically involves the reaction of 4-chloroquinazoline with a methylthiolating agent. One common method is the reaction of 4-chloroquinazoline with methylthiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize waste .
化学反应分析
Types of Reactions
4-chloro-6-(methylsulfanyl)quinazoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.
Oxidation Reactions: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can undergo reduction reactions to modify the quinazoline ring or the substituents attached to it.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide, potassium thiocyanate, or primary amines are commonly used.
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often in solvents like ethanol or tetrahydrofuran (THF) at low temperatures.
Major Products Formed
Substitution Reactions: Products include various substituted quinazoline derivatives with different functional groups at the 4-position.
Oxidation Reactions: Products include sulfoxides and sulfones of this compound.
Reduction Reactions: Products include reduced forms of the quinazoline ring or modified substituents.
科学研究应用
相似化合物的比较
Similar Compounds
4-chloroquinazoline: Lacks the methylsulfanyl group and has different chemical reactivity and biological activity.
6-(methylsulfanyl)quinazoline: Lacks the chlorine atom at the 4-position, leading to different substitution patterns and reactivity.
4-chloro-6-(methylamino)quinazoline: Contains a methylamino group instead of a methylsulfanyl group, resulting in different chemical and biological properties.
Uniqueness
4-chloro-6-(methylsulfanyl)quinazoline is unique due to the presence of both a chlorine atom and a methylsulfanyl group, which confer distinct chemical reactivity and biological activity.
属性
IUPAC Name |
4-chloro-6-methylsulfanylquinazoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2S/c1-13-6-2-3-8-7(4-6)9(10)12-5-11-8/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWMNIOBPSAXMMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC2=C(C=C1)N=CN=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401295799 | |
| Record name | 4-Chloro-6-(methylthio)quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401295799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
155960-93-3 | |
| Record name | 4-Chloro-6-(methylthio)quinazoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=155960-93-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-6-(methylthio)quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401295799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


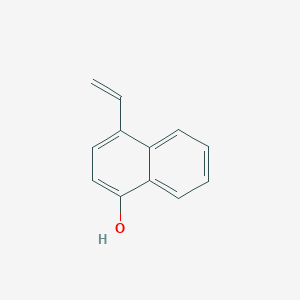
![(S)-6-Benzyl 1-ethyl 6-azaspiro[2.5]octane-1,6-dicarboxylate](/img/structure/B3187472.png)
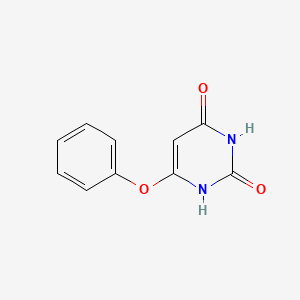
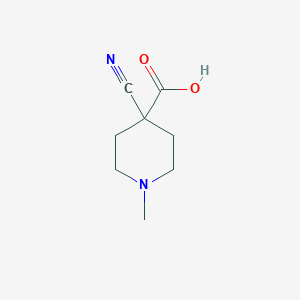
![3-[(Tert-butyldimethylsilyl)oxy]piperidine](/img/structure/B3187485.png)
